3-Fluoro-2,2',4,4',6-pentabromodiphenyl ether
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Overview
Description
3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether is a chemical compound with the molecular formula C₁₂H₄Br₅FO. It is a member of the polybrominated diphenyl ethers (PBDEs) family, which are known for their use as flame retardants. This compound is characterized by the presence of five bromine atoms and one fluorine atom attached to a diphenyl ether structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether typically involves the bromination of 3-fluorodiphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or carbon tetrachloride, and the temperature is maintained at a moderate level to ensure selective bromination .
Industrial Production Methods
Industrial production of 3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with strict control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated phenols and quinones.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated diphenyl ethers.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Brominated phenols and quinones.
Reduction: Less brominated diphenyl ethers.
Substitution: Diphenyl ethers with different functional groups replacing the fluorine atom.
Scientific Research Applications
3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It is also known to interfere with cellular signaling pathways, leading to oxidative stress and inflammation. The bromine atoms in the compound contribute to its high reactivity and potential toxicity .
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’,6-Pentabromodiphenyl ether: Similar structure but lacks the fluorine atom.
2,2’,4,4’,5-Pentabromodiphenyl ether: Another PBDE with a different bromination pattern.
Decabromodiphenyl ether: Contains ten bromine atoms and is used as a flame retardant
Uniqueness
3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether is unique due to the presence of a fluorine atom, which can significantly alter its chemical properties and reactivity compared to other PBDEs. This fluorine atom can influence the compound’s stability, solubility, and interaction with biological systems, making it a valuable compound for specific research applications .
Properties
CAS No. |
887401-80-1 |
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Molecular Formula |
C12H4Br5FO |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
1,3,5-tribromo-2-(2,4-dibromophenoxy)-4-fluorobenzene |
InChI |
InChI=1S/C12H4Br5FO/c13-5-1-2-9(6(14)3-5)19-12-8(16)4-7(15)11(18)10(12)17/h1-4H |
InChI Key |
RQWOMWHCPDRRFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2Br)Br)F)Br |
Origin of Product |
United States |
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